

DS18561882 as a potential anti-cancer agent

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to **DS18561882**: A Potent and Selective MTHFD2 Inhibitor for Anti-Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent, selective, and orally bioavailable small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2][3] MTHFD2 is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway highly upregulated in various cancers to support rapid proliferation but with low to undetectable expression in most healthy adult tissues.[3][4] This differential expression makes MTHFD2 an attractive therapeutic target. DS18561882 exerts its anti-cancer effects by disrupting mitochondrial 1C metabolism, leading to the depletion of essential building blocks for nucleotide synthesis, thereby inducing growth arrest in cancer cells.[5] Preclinical studies have demonstrated significant in vitro and in vivo efficacy in breast cancer models, highlighting its potential as a promising anti-cancer agent.[1]

Mechanism of Action

DS18561882 selectively targets the mitochondrial enzyme MTHFD2. MTHFD2 is responsible for two sequential reactions in the folate cycle: the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF) and its subsequent hydrolysis to 10-formyltetrahydrofolate (10-CHO-THF). The final product, formate, is exported to the cytoplasm to be used in the de novo synthesis of purines, which are essential for DNA and RNA replication.[5]

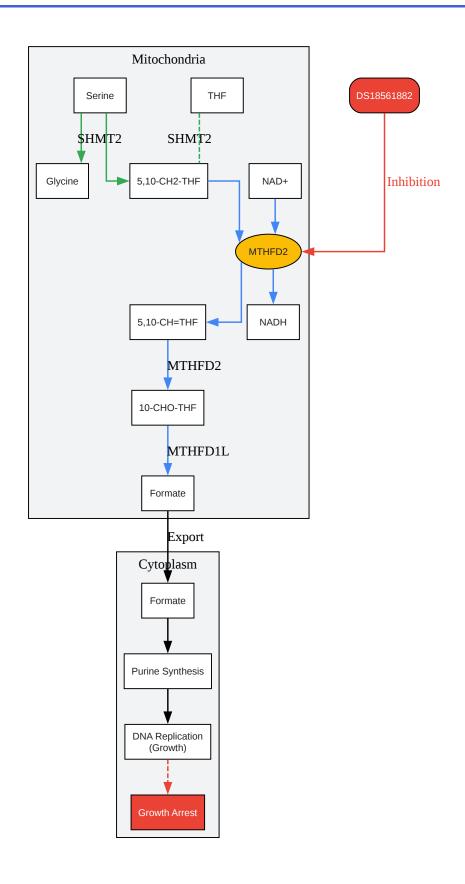


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By inhibiting MTHFD2, **DS18561882** blocks this critical supply of one-carbon units from the mitochondria. This leads to a depletion of the formate pool, which in turn halts purine synthesis. [5] Cancer cells, with their high demand for nucleotides to sustain rapid proliferation, are unable to replicate their DNA, resulting in growth arrest.[5] Additionally, MTHFD2 activity contributes to cellular redox balance by generating NADPH; its inhibition can therefore also induce oxidative stress in cancer cells.[6]





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Core mechanism of DS18561882 action via MTHFD2 inhibition.



Quantitative Data Summary

The anti-cancer potential of **DS18561882** has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity

This table summarizes the inhibitory activity of **DS18561882** against its primary target, MTHFD2, its cytosolic isozyme MTHFD1, and its effect on cancer cell growth.

Parameter	Target / Cell Line	Value	Reference(s)
IC50	MTHFD2 (human)	6.3 nM (0.0063 μM)	[7]
IC50	MTHFD1 (human)	570 nM (0.57 μM)	[7]
Selectivity	MTHFD1 / MTHFD2	~90-fold	[7]
GI50	MDA-MB-231 (Breast Cancer)	140 nM	[1][3]

 IC_{50} (Half-maximal inhibitory concentration): Concentration of the drug that inhibits the biochemical activity of a target enzyme by 50%. GI_{50} (Half-maximal growth inhibition): Concentration of the drug that inhibits the growth of a cell population by 50%.

Table 2: In Vivo Pharmacokinetics in Mice (Oral Administration)

This table outlines the key pharmacokinetic parameters of **DS18561882** following a single oral dose in mice.

Dose (mg/kg)	C _{max} (µg/mL)	AUC (μg·h/mL)	t ₁ / ₂ (hours)	Reference(s)
30	11.4	64.6	2.21	[7]
100	56.5	264	2.16	[7]
200	90.1	726	2.32	[7]



C_{max}: Maximum observed plasma concentration. AUC: Area under the plasma concentration-time curve. t₁/₂: Elimination half-life.

Table 3: In Vivo Anti-Tumor Efficacy

This table shows the tumor growth inhibition effect of **DS18561882** in a mouse xenograft model.

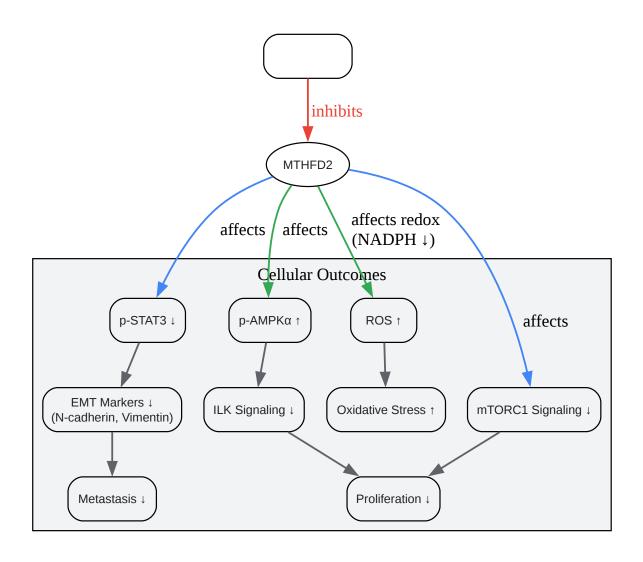
Cancer Model	Dose (mg/kg, BID)	Administration	Outcome	Reference(s)
MDA-MB-231 Xenograft	300	Oral	TGI: 67%	[3][7]

TGI: Tumor Growth Inhibition, the percentage difference in the mean tumor volume of the treated group compared to the control group. BID: Bis in die (twice a day).

Key Signaling Pathways Modulated by MTHFD2 Inhibition

Inhibition of MTHFD2 by **DS18561882** impacts several downstream signaling pathways that are critical for cancer progression, including proliferation, metastasis, and survival.





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Downstream pathways affected by **DS18561882**-mediated MTHFD2 inhibition.

- STAT3 Pathway: In ovarian cancer models, MTHFD2 depletion leads to the inactivation of STAT3 phosphorylation (p-STAT3). This, in turn, downregulates key markers of the epithelialmesenchymal transition (EMT) like N-cadherin and Vimentin, ultimately suppressing cancer cell migration and metastasis.[8]
- ILK Signaling: In non-small cell lung cancer (NSCLC), MTHFD2 inhibition has been shown to suppress tumor growth by downregulating the Integrin-Linked Kinase (ILK) signaling pathway. This effect is mediated by an increase in the phosphorylation of AMPKα.[9]



- mTORC1 Signaling: As a critical nutrient sensor, mTORC1 signaling can be attenuated by MTHFD2 inhibition, which depletes purine pools and leads to the accumulation of biosynthetic intermediates, thereby linking metabolic state to cell growth and proliferation signals.[10][11]
- Redox Homeostasis: The MTHFD2 reaction is a source of mitochondrial NADPH, which is
 essential for scavenging reactive oxygen species (ROS). Inhibition of MTHFD2 can disrupt
 this balance, leading to increased ROS levels and heightened oxidative stress, which can be
 detrimental to cancer cells.[6][12]

Experimental Protocols MTHFD2/MTHFD1 Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method for determining the in vitro potency of **DS18561882** against recombinant MTHFD2 and MTHFD1 enzymes.

- Objective: To measure the concentration of DS18561882 required to inhibit 50% of the enzymatic activity of MTHFD2 and MTHFD1.
- Principle: The assay measures the rate of NAD+ reduction to NADH, which is coupled to a luciferase-based system (e.g., Promega NAD(P)H-Glo[™]) that generates a luminescent signal proportional to the amount of NADH produced.
- Workflow:



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Workflow for the in vitro MTHFD2/1 enzyme inhibition assay.

Methodology:



- Compound Preparation: Prepare a serial dilution series of **DS18561882** in DMSO, then dilute further into the assay buffer.
- Reaction Setup: In a 384-well assay plate, add the diluted **DS18561882** or DMSO (vehicle control).
- Enzyme Addition: Add recombinant human MTHFD2 or MTHFD1 enzyme solution containing the cofactor NAD+. Incubate for a short period at room temperature.
- Reaction Initiation: Start the enzymatic reaction by adding the substrate, 5,10-methylenetetrahydrofolate (CH2-THF).
- Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C to allow for NADH production.
- Signal Detection: Stop the reaction and generate a signal by adding a detection reagent (e.g., NAD(P)H-Glo™). This reagent lyses the cells and contains reductase and a proluciferin substrate that converts NADH to a luminescent signal via luciferase.
- Data Acquisition: Measure luminescence using a plate reader.
- Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Growth Inhibition Assay (GI₅₀ Determination)

This protocol describes how to measure the effect of **DS18561882** on the proliferation of a cancer cell line, such as MDA-MB-231.

- Objective: To determine the concentration of **DS18561882** that causes a 50% reduction in the growth of cancer cells.
- Principle: Cells are seeded and allowed to attach before being treated with the compound.
 After an incubation period, the relative number of viable cells is measured using a metabolic assay (e.g., resazurin, MTT, WST-1), which generates a colorimetric or fluorescent signal proportional to the number of living cells.



· Methodology:

- Cell Seeding: Culture MDA-MB-231 cells under standard conditions. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
- Compound Treatment: Prepare a serial dilution of **DS18561882** in culture medium.
 Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells with vehicle (DMSO) as a negative control.
- Incubation: Incubate the plate for 72-96 hours in a cell culture incubator (37°C, 5% CO₂).
- Viability Measurement: Add a viability reagent (e.g., 10% v/v of Resazurin or WST-1 solution) to each well and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the GI₅₀.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **DS18561882** in a mouse model.

- Objective: To assess the ability of orally administered **DS18561882** to inhibit tumor growth in vivo.
- Model: MDA-MB-231 human breast cancer cells implanted into immunocompromised mice (e.g., female BALB/c nude or NOD/SCID mice).
- Methodology:
 - Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to enhance tumor establishment. Keep the cell suspension on ice.



- Tumor Implantation: Anesthetize the mice. Subcutaneously inject approximately 2.5–5
 million cells in a volume of 100-200 μL into the right flank of each mouse.
- Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100–150 mm³), randomize the animals into treatment and control groups.
- Drug Formulation and Administration: Prepare the dosing formulation by suspending DS18561882 in a vehicle such as 0.5% (w/v) methyl cellulose. Administer DS18561882 (e.g., 30, 100, 300 mg/kg) or vehicle alone to the respective groups via oral gavage, typically twice daily (BID).
- Monitoring: Measure tumor volumes with calipers 2-3 times per week and record the body weight of the mice as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length × Width²)/2.
- Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the mice, and excise, weigh, and photograph the tumors.
- Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and weight.

Conclusion

DS18561882 is a well-characterized preclinical candidate with a clear mechanism of action, strong in vitro potency, high selectivity for its target MTHFD2, and proven anti-tumor efficacy in vivo. Its favorable oral pharmacokinetic profile further enhances its potential as a developable anti-cancer therapeutic. The disruption of one-carbon metabolism represents a targeted strategy to exploit a key metabolic vulnerability of cancer. Further research into combination therapies and exploration in other MTHFD2-dependent cancer types is warranted.

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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological targeting of MTHFD2 suppresses NSCLC via the regulation of ILK signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of MTHFD2 in Macrophages Inhibits Reactive Oxygen Species-mediated NF-KB Activation and Protects against Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS18561882 as a potential anti-cancer agent].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607206#ds18561882-as-a-potential-anti-canceragent]

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